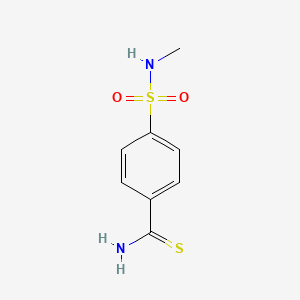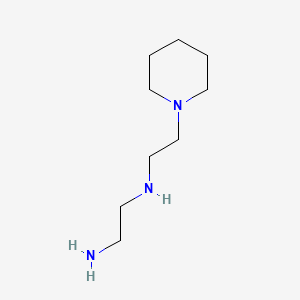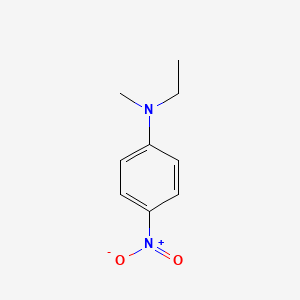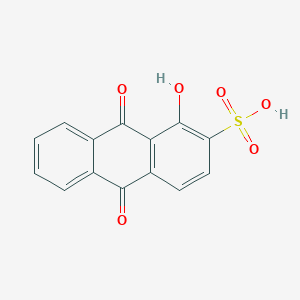
1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
Overview
Description
1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a chemical compound with the molecular formula C14H8O6S . It is an anthraquinone derivative .
Molecular Structure Analysis
The molecular structure of 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid consists of 14 carbon atoms, 8 hydrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The exact mass is 268.03717335 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid include a molecular weight of 268.22 g/mol, a complexity of 457, and a topological polar surface area of 91.7 Ų . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research has explored the synthesis of 1-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid derivatives and their chemical properties. For instance, Shupeniuk et al. (2021) synthesized 4-substituted 1-amino-9,10-anthraquinones, including derivatives containing biogenic amine fragments, which were then analyzed for their drug likeness and potential biological activities using in silico methods. Their work contributes to understanding the chemical synthesis pathways and potential applications of anthraquinone derivatives in medicinal chemistry (Shupeniuk, Amaladoss, Taras, Sabadakh, & Matkivskyi, 2021). Similarly, Adam and Winkler (1983) explored the reactivity of 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitriles towards nucleophilic reagents, shedding light on the chemical reactivity and potential synthetic applications of anthraquinone sulfonic acid derivatives (Adam & Winkler, 1983).
Crystal Structure Analysis
The study of the crystal structures of sodium anthraquinone sulfonate derivatives by Gamag et al. (1993) provides insights into the molecular configurations and electronic properties of anthraquinone sulfonates. Their work contributes to the understanding of how sulfonate substitution impacts the physical and chemical properties of anthraquinone derivatives, which is crucial for designing new materials and chemicals (Gamag, Peake, & Simpson, 1993).
Photochemical Studies
The photochemistry of anthracenedione in sulfuric acid solution was investigated by Broadbent and Stewart (1983), revealing the formation of 1-hydroxy and polyhydroxy derivatives under specific conditions. This study provides valuable information on the photochemical behavior of anthraquinone derivatives, which is essential for applications in photodynamic therapy and the development of photoresponsive materials (Broadbent & Stewart, 1983).
Biotransformation and Environmental Applications
Pereira et al. (2009) explored the biotransformation of the anthraquinonic dye Acid Blue 62 using laccases, identifying the main products and proposing a mechanistic pathway. This research highlights the potential environmental applications of anthraquinone sulfonic acids in the biodegradation and detoxification of synthetic dyes, contributing to the development of greener chemical processes (Pereira, Coelho, Viegas, Ganachaud, Iacazio, Tron, Robalo, & Martins, 2009).
Future Directions
properties
IUPAC Name |
1-hydroxy-9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6S/c15-12-7-3-1-2-4-8(7)13(16)11-9(12)5-6-10(14(11)17)21(18,19)20/h1-6,17H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJSTIHCWHYVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385508 | |
| Record name | STK367381 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | |
CAS RN |
56670-83-8 | |
| Record name | STK367381 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



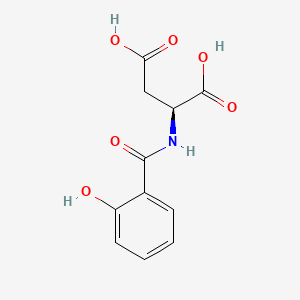
![2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053791.png)
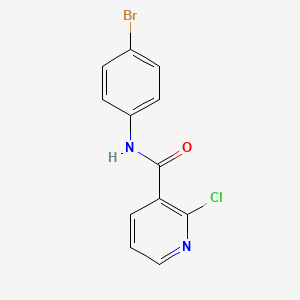
![1-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-4-nitrobenzene](/img/structure/B3053793.png)
![Benzene, 1-bromo-4-[(dimethyloxidosulfanylidene)amino]-](/img/structure/B3053794.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)thiourea](/img/structure/B3053795.png)
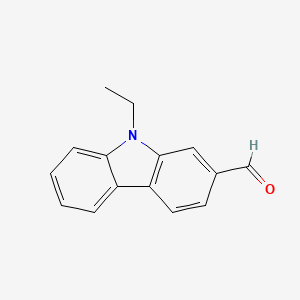
![1,3,8-Triazaspiro[4.5]decan-4-one](/img/structure/B3053800.png)
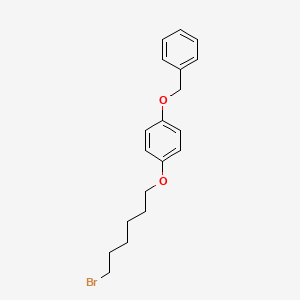
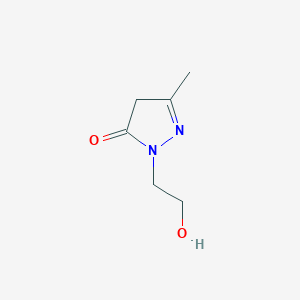
![1-[2-(Naphthalen-1-yloxy)ethyl]piperazine](/img/structure/B3053804.png)
